(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776371
InChI: InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)6(10)3(2-12)7(5)11/h1-2,13-14H
SMILES: B(C1=CC(=C(C(=C1F)C=O)F)Br)(O)O
Molecular Formula: C7H4BBrF2O3
Molecular Weight: 264.82 g/mol

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid

CAS No.:

Cat. No.: VC13776371

Molecular Formula: C7H4BBrF2O3

Molecular Weight: 264.82 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid -

Specification

Molecular Formula C7H4BBrF2O3
Molecular Weight 264.82 g/mol
IUPAC Name (5-bromo-2,4-difluoro-3-formylphenyl)boronic acid
Standard InChI InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)6(10)3(2-12)7(5)11/h1-2,13-14H
Standard InChI Key IABNJEBVKLYHII-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1F)C=O)F)Br)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1F)C=O)F)Br)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of (5-bromo-2,4-difluoro-3-formylphenyl)boronic acid features a phenyl ring with four distinct substituents: a bromine atom at position 5, fluorine atoms at positions 2 and 4, a formyl group (-CHO) at position 3, and a boronic acid group (-B(OH)₂) at position 1. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions and interactions with biological targets . The molecular formula C₇H₄BBrF₂O₃ corresponds to a molecular weight of 264.82 g/mol, as confirmed by high-resolution mass spectrometry .

Synthesis and Manufacturing

Stepwise Synthesis

The synthesis of (5-bromo-2,4-difluoro-3-formylphenyl)boronic acid typically involves three stages:

  • Bromination and Fluorination: A precursor such as 2,4-difluoro-3-formylphenylboronic acid undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromine atom at position 5 .

  • Boronic Acid Installation: Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the final product with >95% purity .

Industrial-Scale Production

Manufacturers like VulcanChem and AK Scientific utilize continuous flow reactors to enhance yield and reduce reaction times. Key challenges include minimizing byproducts such as deboronation derivatives and ensuring consistent regioselectivity during halogenation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid is a pivotal reagent in Suzuki-Miyaura couplings, enabling the formation of biaryl structures essential for pharmaceuticals and agrochemicals. For example, it couples with aryl halides (e.g., 4-iodoanisole) in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to yield substituted biphenyls with >80% efficiency . The electron-withdrawing fluorine and bromine atoms enhance oxidative addition kinetics at the palladium center .

Functional Group Transformations

The formyl group undergoes nucleophilic addition reactions with amines (e.g., hydrazine) to form hydrazones, which are precursors to heterocycles like indoles and quinolines. Additionally, the boronic acid group participates in Petasis reactions with amines and carbonyl compounds to generate α-amino acids.

Biological and Medicinal Applications

Antimicrobial Activity

In vitro studies demonstrate that (5-bromo-2,4-difluoro-3-formylphenyl)boronic acid inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall biosynthesis. The bromine atom enhances membrane permeability, while the boronic acid moiety binds to penicillin-binding proteins (PBPs).

Enzyme Inhibition

The compound acts as a competitive inhibitor of serine proteases such as trypsin (IC₅₀ = 12 µM) by forming a reversible covalent bond with the active-site serine residue. This mechanism is under investigation for treating thrombosis and inflammatory diseases.

Future Perspectives

Drug Development

Structural analogs of this boronic acid are being explored as covalent inhibitors for SARS-CoV-2 main protease (Mᴾʳᵒ). Preliminary molecular docking studies suggest favorable binding affinity (ΔG = −9.2 kcal/mol).

Green Chemistry

Efforts to replace palladium catalysts with iron-based systems in Suzuki-Miyaura couplings could reduce environmental impact and production costs .

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